molecular formula C21H26N2O6S B8038114 Catharanthine sulfate

Catharanthine sulfate

Cat. No.: B8038114
M. Wt: 434.5 g/mol
InChI Key: ULBHCCBAHJWZET-UHFFFAOYSA-N
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Description

Catharanthine sulfate is a vinca alkaloid derived from the Madagascar periwinkle plant, Catharanthus roseus. It is known for its significant pharmacological properties, particularly its anticancer activity. This compound is a key precursor in the synthesis of other important vinca alkaloids, such as vinblastine and vincristine, which are widely used in chemotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Catharanthine sulfate can be synthesized through several methods. One common approach involves the extraction of catharanthine from the Madagascar periwinkle plant, followed by its conversion to the sulfate form. The extraction process typically involves solvent extraction using organic solvents like methanol or ethanol. The extracted catharanthine is then purified and reacted with sulfuric acid to form this compound.

Industrial Production Methods

In industrial settings, this compound is often produced using biotechnological methods. For example, genetically engineered yeast strains have been developed to produce catharanthine through fermentation processes. These yeast strains are engineered to express the biosynthetic pathway of catharanthine, allowing for large-scale production in bioreactors .

Chemical Reactions Analysis

Types of Reactions

Catharanthine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its conversion into other pharmacologically active compounds.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions include various derivatives of catharanthine, such as vinblastine and vincristine, which are used in cancer treatment .

Scientific Research Applications

Catharanthine sulfate has a wide range of scientific research applications:

Mechanism of Action

Catharanthine sulfate exerts its effects by interfering with the mitotic spindle formation during cell division. It binds to tubulin, a protein that is essential for the formation of microtubules, thereby preventing the proper assembly of the mitotic spindle. This disruption leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound inhibits voltage-operated L-type calcium channels, which can affect cellular signaling pathways .

Comparison with Similar Compounds

Catharanthine sulfate is structurally similar to other vinca alkaloids, such as vinblastine, vincristine, vindesine, vinorelbine, and vincamine. it is unique in its specific binding properties and its role as a precursor in the synthesis of other vinca alkaloids. The following table highlights some of the similar compounds:

Compound Unique Properties
Vinblastine Used in chemotherapy for Hodgkin’s lymphoma
Vincristine Effective in treating leukemia and lymphoma
Vindesine Semi-synthetic derivative with enhanced anticancer activity
Vinorelbine Used in the treatment of non-small cell lung cancer
Vincamine Primarily used for its vasodilatory effects

This compound’s uniqueness lies in its ability to be converted into these various compounds, each with distinct therapeutic applications .

Properties

IUPAC Name

methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.H2O4S/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;1-5(2,3)4/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBHCCBAHJWZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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